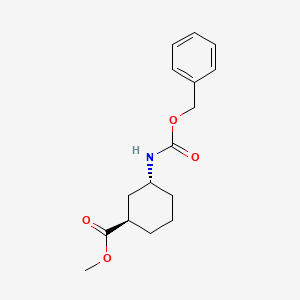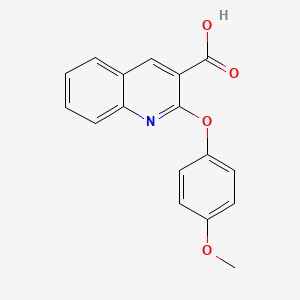
tert-butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenylvinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylvinyl Group: The phenylvinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.
Addition of the Tert-butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylvinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted piperidines or phenylvinyl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylvinyl group may contribute to its binding affinity, while the piperidine ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl ®-2-(1-phenylethyl)piperidine-1-carboxylate
- Tert-butyl ®-2-(1-phenylpropyl)piperidine-1-carboxylate
- Tert-butyl ®-2-(1-phenylbutyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C18H25NO2 |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-(1-phenylethenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO2/c1-14(15-10-6-5-7-11-15)16-12-8-9-13-19(16)17(20)21-18(2,3)4/h5-7,10-11,16H,1,8-9,12-13H2,2-4H3/t16-/m1/s1 |
Clave InChI |
JXAFETOQYWTDGM-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=C)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B11838842.png)



![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)
